N4-(4-Chlorophenyl)quinazoline-4,6-diamine

CAS No.:

Cat. No.: VC15916356

Molecular Formula: C14H11ClN4

Molecular Weight: 270.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN4 |

|---|---|

| Molecular Weight | 270.72 g/mol |

| IUPAC Name | 4-N-(4-chlorophenyl)quinazoline-4,6-diamine |

| Standard InChI | InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) |

| Standard InChI Key | XCBLDBOTNKWYNA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

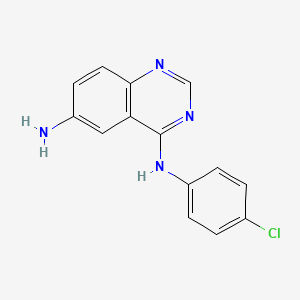

N⁴-(4-Chlorophenyl)quinazoline-4,6-diamine (C₁₄H₁₁ClN₄) features a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The 4-chlorophenyl group is attached to the N⁴ position, while primary amines occupy the 4- and 6-positions (Figure 1). The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physicochemical Properties

-

Molecular Weight: 282.72 g/mol

-

Melting Point: Analogous compounds, such as N⁴-(3-chloro-4-fluorophenyl) derivatives, exhibit melting points between 187–211°C .

-

Solubility: Quinazoline diamines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water .

Synthesis Methodologies

Nucleophilic Aromatic Substitution (NAS)

A common route involves substituting halogen atoms on the quinazoline ring with nucleophiles. For example, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine was synthesized via NAS using (4-methoxybenzyl)thiol and sodium hydroxide, achieving a 99% yield . Adapting this method for the 4-chlorophenyl variant would require:

-

Starting Material: N⁴-(4-chlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

-

Reagents: Thiols or amines under basic conditions.

Table 1: Comparative Synthesis Conditions for Quinazoline Diamines

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| NAS Reaction | (4-Methoxybenzyl)thiol, NaOH, 2 h, RT | 99 | |

| Reduction | Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 2 h | 100 | |

| Chlorination | POCl₃, DMF, 150°C, 24 h | 85 |

Reduction of Nitro Intermediates

Nitro groups at the 6-position of quinazoline are reduced to amines using iron powder and ammonium chloride in ethanol/water (4:1) . For N⁴-(4-chlorophenyl)quinazoline-4,6-diamine, this step would follow NAS to convert nitro intermediates into the target diamine.

Structural Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

High-Resolution Mass Spectrometry (HRMS)

Table 2: Key Spectral Assignments for N⁴-(4-Chlorophenyl)quinazoline-4,6-diamine

| Technique | Signal (δ/ppm) | Assignment |

|---|---|---|

| ¹H NMR | 9.54 (s) | NH proton |

| ¹H NMR | 7.33 (d) | 4-Chlorophenyl aromatic protons |

| ¹³C NMR | 152.9 | Quinazoline C-F (analog) |

X-ray Crystallography

While crystallographic data for the 4-chlorophenyl derivative is unavailable, related structures exhibit planar quinazoline rings with dihedral angles <5° between the quinazoline and aryl substituents .

Biological Activities and Applications

Antimicrobial Properties

Quinazoline diamines with halogenated aryl groups demonstrate broad-spectrum activity. For instance, N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine exhibited antifungal activity against Aspergillus flavus (MIC: 12.5 µg/mL) . The 4-chlorophenyl moiety likely enhances membrane permeability, facilitating target engagement.

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume